molecular formula C21H23N3O5S B3303081 2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919757-02-1

2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No.: B3303081
CAS No.: 919757-02-1
M. Wt: 429.5 g/mol
InChI Key: WTSLLVUIUZKWRP-UHFFFAOYSA-N
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Description

2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a phthalimide-derived compound featuring a piperazine ring substituted with a 2-methoxyphenyl group and a sulfonylethyl linker. Its structural framework is associated with diverse pharmacological activities, including receptor modulation (e.g., serotonin, acetylcholine) and enzyme inhibition. The sulfonyl group distinguishes it from analogs with ethyl, benzyl, or carbonyl linkers, influencing electronic properties, solubility, and target interactions .

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-29-19-9-5-4-8-18(19)22-10-12-23(13-11-22)30(27,28)15-14-24-20(25)16-6-2-3-7-17(16)21(24)26/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSLLVUIUZKWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the isoindoline-1,3-dione moiety is attached through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted piperazine derivatives .

Scientific Research Applications

Target Interactions

The compound primarily targets alpha1-adrenergic receptors (α1-AR) , which play a crucial role in various physiological processes. The interaction with these receptors can lead to significant therapeutic effects in multiple conditions:

  • Cardiovascular Disorders : The blockade or activation of α1-ARs can be beneficial in treating conditions such as hypertension, cardiac hypertrophy, and congestive heart failure.
  • Neurological Disorders : Its potential to modulate neurotransmitter systems suggests applications in treating depression, anxiety, and other psychiatric disorders.

Biochemical Pathways

The compound influences several biochemical pathways through its action on α1-ARs:

  • Signal Transduction : Activation of α1-ARs initiates intracellular signaling cascades that can affect smooth muscle contraction and neurotransmitter release.
  • Neurotransmitter Regulation : By modulating norepinephrine levels, the compound may help in managing mood disorders and neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant binding affinity to α1-ARs. In vitro studies have shown that these interactions can lead to:

  • Enhanced neuronal survival in models of neurodegeneration.
  • Modulation of synaptic plasticity, which is crucial for learning and memory .

In Vivo Studies

Animal model studies have indicated that administration of this compound can result in:

  • Reduction of blood pressure in hypertensive models.
  • Improvement in depressive-like behaviors, suggesting antidepressant properties.

Summary of Findings

Application AreaMechanism of ActionPotential Benefits
Cardiovascular Healthα1-AR modulationTreatment of hypertension and heart diseases
Neurological DisordersNeurotransmitter regulationPotential antidepressant effects
Signal TransductionActivation of intracellular pathwaysImproved neuronal function
NeuroprotectionEnhanced neuronal survivalProtection against neurodegeneration

Mechanism of Action

The mechanism of action of 2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and vasoconstriction. By acting as an antagonist, this compound can block the activation of these receptors, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent on Piperazine Core Structure Key Biological Activity Reference
2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione Sulfonylethyl Isoindoline-1,3-dione Potential AChE inhibition (inferred)
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione Ethyl Isoindoline-1,3-dione Not reported (structural analog)
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one Ethyl Dihydroisoindol-1-one High 5-HT1A receptor affinity (Ki = 1.2 nM)
2-(2-(4-(2-Methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4g) Benzoylethyl Isoindoline-1,3-dione AChE inhibition (IC50 = 8.3 µM)
2-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (8d) 2-Fluorobenzylethyl Isoindoline-1,3-dione Antiseizure activity (ED50 = 25 mg/kg)
2-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione 3-Chlorophenylethyl Isoindoline-1,3-dione Anticancer activity (IC50 = 12 µM)

Key Observations

Sulfonylethyl vs. Its electron-withdrawing nature may reduce basicity of the piperazine nitrogen, altering receptor binding .

Receptor Binding: The dihydroisoindol-1-one analog () exhibits nanomolar affinity for 5-HT1A receptors, suggesting that core structure modifications (e.g., isoindoline vs. dihydroisoindol) significantly impact activity .

Enzyme Inhibition :

  • Compound 4g (benzoyl-substituted) shows moderate AChE inhibition (IC50 = 8.3 µM), while fluorobenzyl derivatives (e.g., 8d) demonstrate antiseizure effects. The target compound’s sulfonyl group may enhance interactions with AChE’s catalytic site due to stronger hydrogen bonding .

Halogen Substitutions :

  • Chlorophenyl derivatives () exhibit anticancer activity, highlighting the role of halogen atoms in promoting hydrophobic interactions with biological targets .

Research Findings and Implications

5-HT1A Receptor Affinity :

  • The dihydroisoindol-1-one analog () achieves high 5-HT1A affinity (Ki = 1.2 nM), but replacing the dihydroisoindol core with isoindoline-1,3-dione (as in the target compound) may reduce potency due to steric and electronic differences .

Anticholinesterase Activity :

  • Benzoyl-substituted phthalimides (e.g., 4g) inhibit AChE, a target for Alzheimer’s disease. The sulfonyl group in the target compound could enhance interactions with AChE’s peripheral anionic site, warranting enzymatic assays .

Anticancer Potential: Chlorophenyl-substituted analogs induce apoptosis in malignant mesothelioma cells via caspase activation . The 2-methoxyphenyl group in the target compound may confer similar pro-apoptotic effects, though this requires validation.

Structural Insights from Crystallography :

  • X-ray studies of bromo/chlorophenyl derivatives () reveal halogen-dependent packing modes and pi-pi interactions, suggesting that the 2-methoxyphenyl group’s electron-donating properties may influence crystal packing and solubility .

Biological Activity

The compound 2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione , a complex organic molecule, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-isoindoline-1,3-dione. It features a piperazine ring, methoxyphenyl group, and isoindoline core, which contribute to its unique pharmacological profile. The molecular formula is C22H29N3O5SC_{22}H_{29}N_3O_5S with a molecular weight of 449.55 g/mol.

The biological activity of this compound is primarily attributed to its interaction with alpha-adrenergic receptors (α1-ARs) . Research indicates that it may modulate various signaling pathways associated with these receptors, leading to effects on cardiovascular and neurological systems:

  • Cardiovascular Effects : The compound has shown potential in treating conditions like cardiac hypertrophy, congestive heart failure, and hypertension by influencing α1-AR-mediated pathways.
  • Neurological Effects : Its interaction with neurotransmitter systems suggests possible applications in treating depression and anxiety disorders .

Biological Activity Overview

Activity Effect References
Alpha-adrenergic ModulationReduces blood pressure and heart rate
Antidepressant PotentialAlters serotonin levels in the brain
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives:

  • Antidepressant Activity : A study demonstrated that derivatives of piperazine exhibited significant antidepressant effects in animal models, suggesting that modifications in the methoxy group can enhance efficacy .
  • Anticancer Potential : Research on isoindoline derivatives indicated that compounds with similar structures showed promising cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value below 30 µM for a closely related compound against human glioblastoma cells .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of piperazine derivatives, which may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Q & A

Q. What experimental methods are recommended for confirming the structural integrity of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural confirmation. Key parameters include refinement of bond lengths (mean C–C bond: 0.003 Å) and R factors (e.g., R=0.047R = 0.047, wR=0.154wR = 0.154) to validate the piperazine ring conformation and sulfonyl-ethyl linkage. Crystallographic data should be deposited in repositories like the Cambridge Structural Database .

Q. How can researchers optimize synthesis protocols to improve yield and purity?

Methodological Answer: Employ stepwise coupling reactions, such as sulfonylation of the piperazine intermediate followed by nucleophilic substitution with isoindoline-dione derivatives. Use HPLC (High-Performance Liquid Chromatography) with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) to monitor purity. Adjust reaction conditions (e.g., temperature, solvent polarity) based on real-time chromatographic feedback .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Follow OSHA and ILO guidelines for sulfonamide derivatives. Use fume hoods to avoid inhalation of fine particulates (particle size <5 µm). In case of exposure, implement first-aid measures: rinse skin with water for 15 minutes (if dermal contact) and administer oxygen (if inhaled). Store in airtight containers at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across different in vitro models?

Methodological Answer: Perform meta-analysis of dose-response curves (EC50/IC50) across cell lines (e.g., HEK293 vs. CHO-K1). Use ANOVA with post-hoc Tukey tests to identify model-specific biases. For example, discrepancies in dopamine receptor binding affinity may arise from variations in membrane lipid composition or receptor glycosylation states .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the 2-methoxyphenyl-piperazine moiety?

Methodological Answer: Synthesize analogs with substituents at the 2-methoxy position (e.g., ethoxy, trifluoromethoxy) and compare their binding kinetics via radioligand assays (e.g., 3^3H-spiperone for D2 receptors). Molecular docking simulations (e.g., AutoDock Vina) can predict steric hindrance or hydrogen-bonding interactions with receptor pockets .

Q. How should experimental designs account for environmental fate and biodegradation pathways?

Methodological Answer: Use OECD 307 guidelines for soil degradation studies. Monitor abiotic factors (pH, organic carbon content) and biotic factors (microbial diversity via 16S rRNA sequencing). Quantify metabolite formation (e.g., desulfonated byproducts) using LC-MS/MS with a Q-TOF detector. Data should be integrated into ecological risk models (e.g., USEtox) .

Q. What advanced analytical techniques are suitable for detecting trace impurities in bulk samples?

Methodological Answer: Combine UPLC-QDa for high-sensitivity impurity profiling (<0.1% w/w) and solid-state NMR (13^{13}C CP/MAS) to characterize amorphous/crystalline phase contaminants. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions .

Methodological Notes

  • Data Validation: Cross-reference crystallographic data (e.g., CCDC deposition numbers) and chromatographic parameters (e.g., USP tailing factor <2.0) to ensure reproducibility .
  • Ethical Compliance: Adhere to IARC and EPA guidelines for in vivo studies, including ethical review board approvals for vertebrate models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.